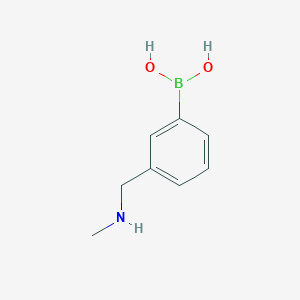

(3-((Methylamino)methyl)phenyl)boronic acid

描述

(3-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative that features a phenyl ring substituted with a methylamino group and a boronic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 3-bromomethylphenylboronic acid

Reagent: Methylamine

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(3-((Methylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent hydrolysis.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates

Reduction: Borane derivatives

Substitution: Substituted phenylboronic acid derivatives

科学研究应用

Synthesis and Properties

The synthesis of (3-((Methylamino)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with methylamine under controlled conditions. The compound is characterized by its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Key Properties:

- Molecular Formula: C9H13BNO2

- CAS Number: 518336-26-0

- Solubility: Soluble in polar solvents like methanol and water, which enhances its applicability in biological systems.

Biomedical Applications

The incorporation of boronic acids into biomedical materials has been a focus of recent research. Notably, this compound has been utilized in the development of:

- Drug Delivery Systems: Boronic acids can enhance the stability and release profiles of therapeutic agents. For example, they have been incorporated into poly(amido amine) hydrogels to create bioresponsive drug delivery systems that release drugs in response to environmental stimuli such as pH changes .

| Application Type | Description |

|---|---|

| Drug Delivery | Enhances stability and controlled release of therapeutics |

| Gene Delivery | Improves transfection efficiency through binding with glycoproteins |

Ion Transport Mechanisms

Research indicates that phenylboronic acids can facilitate ion transport across lipid membranes. For instance, studies have shown that this compound derivatives can transport sodium ions across phospholipid bilayers, which is crucial for developing saccharide-sensitive ionophores . This property opens avenues for creating targeted therapies that respond to specific biomolecular signals.

| Ion Transport Mechanism | Findings |

|---|---|

| Sodium Ion Transport | Facilitated by boronic acid derivatives across lipid membranes |

Polymer Chemistry

Boronic acids are valuable in polymer chemistry for creating functionalized polymers and hydrogels. The ability to form dynamic covalent bonds allows for the development of materials that can respond to environmental changes. For example, hydrogels containing boronic acids have been shown to exhibit unique viscoelastic properties and can be used in applications ranging from tissue engineering to controlled drug release .

Case Study: Hydrogel Development

- Researchers have developed poly(vinyl alcohol) hydrogels crosslinked with boronic acids that exhibit bioresponsive behavior. These materials can be tailored for specific drug release profiles based on physiological conditions.

作用机制

The mechanism of action of (3-((Methylamino)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool for studying enzyme inhibition and other biochemical processes. The methylamino group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the methylamino group, making it less versatile in certain reactions.

(4-(Methylamino)methyl)phenylboronic acid: Similar structure but with the methylamino group in the para position, which can affect its reactivity

生物活性

(3-((Methylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in scientific research due to its potential biological activities. This detailed article explores its biological activity, mechanisms, and applications, supported by relevant studies and data.

This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring with a methylamino substituent. Its chemical structure can be represented as follows:

This compound is soluble in water and exhibits unique reactivity due to the boron atom's ability to form reversible covalent bonds with diols and other nucleophiles.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their function.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological processes.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including prostate cancer cells. For instance, a study reported that compounds similar to this boronic acid significantly decreased cell viability in cancer cells while preserving the viability of healthy cells:

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

These results suggest that this compound could selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during antimicrobial assays ranged from 7 mm to 13 mm depending on the concentration used:

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

These findings highlight the compound's potential as an antimicrobial agent .

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on prostate cancer cells revealed that treatment with boronic compounds led to significant reductions in cell viability. The cytotoxic effects were evaluated using different concentrations, confirming the dose-dependent nature of the compound's activity .

- Antioxidant Properties : Research has also explored the antioxidant capabilities of related boronic compounds. These studies utilized various methods such as DPPH and ABTS assays to evaluate the antioxidant activity, demonstrating that these compounds can effectively scavenge free radicals .

- Synthesis and Characterization : A significant body of work has focused on synthesizing derivatives of this compound and characterizing their biological activities. These derivatives often exhibit enhanced properties compared to their parent compound, indicating the importance of structural modifications in optimizing biological activity .

常见问题

Q. What analytical methods are recommended for detecting trace impurities of (3-((Methylamino)methyl)phenyl)boronic acid in pharmaceutical intermediates, and how are these methods validated?

A validated LC-MS/MS method is optimal for quantifying boronic acid impurities at concentrations below 1 ppm. Key parameters include:

- Limit of Detection (LOD) : ≤0.3 ppm.

- Limit of Quantification (LOQ) : ≤1 ppm.

- Specificity : Resolves structurally similar analogs (e.g., methyl phenyl boronic acid) via chromatographic separation.

- Linearity : R² ≥0.99 over 1–150% of the target concentration.

Validation follows ICH guidelines, including accuracy (recovery 90–110%), repeatability (RSD <5%), and robustness to pH/temperature variations .

Q. How can computational docking studies predict the binding affinity of derivatives to microbial enzymes?

Docking simulations (e.g., AutoDock Vina) assess interactions between the methylamino-boronic acid scaffold and enzyme active sites (e.g., leucyl-tRNA synthetase). Structural modifications enhancing affinity include:

- Electron-withdrawing groups (e.g., trifluoromethyl) to stabilize hydrogen bonds.

- Steric optimization of the methylamino group to fit hydrophobic pockets.

Validation requires complementary assays (e.g., MIC determination, thermal shift assays) to confirm computational predictions .

Q. What challenges arise during purification via transesterification, and how are they addressed?

Biphasic transesterification with phenyl boronic acid often leads to poor product isolation due to low water solubility. Solutions include:

- Monophasic conditions : Use methyl boronic acid, enabling product isolation via evaporation at 40°C.

- Solid-phase transesterification : Effective for aromatic esters but limited by substrate compatibility. Yield improvements (≥85%) are achieved by optimizing boronic acid/ethanol amine ratios .

Q. How are genotoxic impurities controlled during synthesis?

Strategies include:

- Computational mutagenicity alerts (e.g., Derek Nexus) to flag risky intermediates.

- In-process controls : Real-time monitoring via LC-MS/MS to ensure impurities remain <1 ppm.

- Purification : Recrystallization or chromatography to remove genotoxic by-products (e.g., nitroaromatics) .

Q. How do electron-withdrawing groups influence acidity and biomolecule interactions?

Trifluoromethyl groups increase boronic acid acidity (pKa reduction by ~2 units), enhancing complexation with diols (e.g., bacterial cell wall components). Stability constants (log K) for complexes rise by 1–2 orders of magnitude, confirmed via NMR titrations .

Q. What LC-MS/MS parameters ensure specificity in complex matrices?

- Mobile phase : 0.1% formic acid in water/acetonitrile (95:5) for optimal ionization.

- Collision energy : 20–25 eV to fragment precursor ions (e.g., m/z 180 → 163).

- Column : C18 (2.6 µm, 100 Å) for baseline separation of analogs .

Q. What are the limitations of solid-phase transesterification for boronic ester synthesis?

- Substrate scope : Limited to aromatic boronic acids.

- Yield reduction : ~15% lower than solution-phase due to incomplete reagent diffusion.

Optimize by using mesoporous silica supports and elevated temperatures (60–80°C) .

Q. How does the methylamino moiety affect pharmacokinetics?

- Aqueous solubility : Reduced at physiological pH due to protonation (pKa ~8.5).

- Bioavailability : Improved via prodrug strategies (e.g., esterification of the boronic acid).

Pharmacokinetic data (rat models):

| Parameter | Value |

|---|---|

| Cmax | 2.1 µg/mL |

| T1/2 | 3.2 h |

| AUC0-24 | 18.7 µg·h/mL |

| Derivatization with PEG chains increases solubility 5-fold . |

Q. How to resolve contradictions in SARS-CoV-2 protease inhibition assays?

- Controls : Include bortezomib (positive control) and vehicle-only samples.

- Assays : Combine fluorescence-based protease activity (IC50) with cellular cytotoxicity (CC50) to calculate selectivity indices (SI >10 confirms activity).

- Validation : X-ray crystallography to verify binding mode .

Q. How do reaction conditions affect Suzuki-Miyaura coupling yields?

属性

IUPAC Name |

[3-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-3-2-4-8(5-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGVRVGSIBKWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676289 | |

| Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146614-39-2 | |

| Record name | {3-[(Methylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。